Pde4-IN-6

Description

Properties

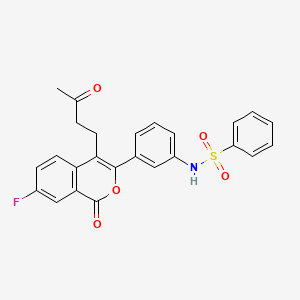

Molecular Formula |

C25H20FNO5S |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

N-[3-[7-fluoro-1-oxo-4-(3-oxobutyl)isochromen-3-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C25H20FNO5S/c1-16(28)10-12-22-21-13-11-18(26)15-23(21)25(29)32-24(22)17-6-5-7-19(14-17)27-33(30,31)20-8-3-2-4-9-20/h2-9,11,13-15,27H,10,12H2,1H3 |

InChI Key |

QOQQISZJYVVAJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C(OC(=O)C2=C1C=CC(=C2)F)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Pde4-IN-6: A Technical Guide to its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde4-IN-6 is a potent and moderately selective phosphodiesterase 4 (PDE4) inhibitor with demonstrated activity against PDE4B and PDE4D isoforms. This technical guide delineates the mechanism of action of this compound within immune cells, contextualized within the broader understanding of PDE4 inhibition in immunomodulation. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound orchestrates a downstream signaling cascade that ultimately suppresses pro-inflammatory responses. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its effects, serving as a critical resource for researchers and professionals in drug development.

Introduction to PDE4 and its Role in Immunity

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the degradation of the second messenger molecule, cyclic adenosine monophosphate (cAMP)[1][2]. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in immune cells, including T cells, monocytes, macrophages, neutrophils, and dendritic cells[1][2][3]. Within these cells, PDE4 plays a crucial role in regulating inflammatory responses. By hydrolyzing cAMP, PDE4 terminates its signaling, thereby promoting pro-inflammatory pathways.

The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac)[1][4]. This activation initiates a cascade of events that collectively suppress inflammation, including the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators[1][5]. Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases[2][6].

This compound: A Selective PDE4B/D Inhibitor

This compound has been identified as a potent inhibitor of PDE4, with moderate selectivity for the PDE4B and PDE4D isoforms[7]. The differential expression and function of PDE4 isoforms in immune cells underscore the importance of selective inhibition. PDE4B is highly expressed in monocytes and neutrophils and plays a critical role in regulating the production of tumor necrosis factor-alpha (TNF-α)[8][9]. PDE4D is also expressed in various immune cells and is implicated in T-cell function[9]. The targeted inhibition of these specific isoforms by this compound suggests a more focused immunomodulatory effect with a potentially improved therapeutic window.

Quantitative Data

The inhibitory activity of this compound against PDE4B and PDE4D has been quantified, providing key insights into its potency.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PDE4B | 0.125 | [7] |

| PDE4D | 0.43 | [7] |

Table 1: Inhibitory Concentration (IC50) of this compound against PDE4B and PDE4D isoforms.

Furthermore, the functional consequence of this inhibition is the downregulation of key pro-inflammatory cytokines. This compound has been shown to decrease the expression of TNF-α and Interleukin-6 (IL-6)[7].

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound in immune cells is the elevation of intracellular cAMP levels, which subsequently modulates downstream signaling pathways to exert its anti-inflammatory effects.

cAMP/PKA Signaling Pathway

Increased cAMP levels lead to the activation of PKA. Activated PKA can phosphorylate and activate the cAMP-response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes, including IL-10[1]. Concurrently, PKA can interfere with the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression, by preventing the degradation of its inhibitor, IκB[10]. This dual action of PKA results in a shift from a pro-inflammatory to an anti-inflammatory cellular state.

Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.

Epac Signaling Pathway

In addition to PKA, elevated cAMP can also activate Epac (Exchange Protein directly Activated by cAMP). Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The activation of the Epac-Rap1 pathway has been shown to have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production in macrophages[4].

Caption: Epac signaling pathway activated by increased cAMP due to this compound.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the mechanism of action of this compound in immune cells.

PDE4 Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against specific PDE4 isoforms.

Methodology:

-

Recombinant human PDE4B and PDE4D enzymes are used.

-

The assay is performed in a buffer containing a known concentration of cAMP and the fluorescent substrate, such as a fluorescein-labeled cAMP.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of the PDE4 enzyme.

-

The hydrolysis of the fluorescent substrate is monitored over time using a fluorescence plate reader.

-

The rate of hydrolysis is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) (100 ng/mL), for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Intracellular cAMP Measurement

Objective: To confirm that this compound increases intracellular cAMP levels.

Methodology:

-

Culture immune cells (e.g., macrophages or T cells) in a suitable medium.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes).

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP levels in the cell lysates using a competitive immunoassay format, such as a cAMP enzyme immunoassay (EIA) kit, according to the manufacturer's protocol.

References

- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Pde4-IN-6: A Technical Guide to its Role in the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pde4-IN-6, a potent and moderately selective inhibitor of phosphodiesterase 4 (PDE4). It details the compound's mechanism of action within the cyclic adenosine monophosphate (cAMP) signaling pathway, presents its quantitative inhibitory data, and outlines the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of PDE4 inhibitors.

Introduction: The cAMP Signaling Pathway and the Role of PDE4

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and critical intracellular second messenger system that regulates a vast array of physiological processes, including inflammation, cell proliferation, and neurotransmission. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).

The PDE4 enzyme family is a major regulator of cAMP levels, specifically hydrolyzing cAMP to AMP.[1] PDE4 is predominantly expressed in immune, inflammatory, and central nervous system cells, making it a key therapeutic target for a variety of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurological conditions. By inhibiting PDE4, the intracellular levels of cAMP can be elevated, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This, in turn, modulates the transcription of various genes, including the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound: A Novel PDE4 Inhibitor

This compound has been identified as a potent and moderately selective inhibitor of the PDE4 enzyme, with notable activity against the PDE4B and PDE4D isoforms.[2][3] Its inhibitory action leads to an increase in intracellular cAMP levels, which subsequently mediates its anti-inflammatory effects.

Mechanism of Action

As a PDE4 inhibitor, this compound competitively binds to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP. This leads to an accumulation of cAMP within the cell, triggering downstream signaling cascades that result in the suppression of inflammatory responses.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against PDE4 isoforms and its in vitro and in vivo anti-inflammatory effects.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3]

| Target | IC50 (µM) |

| PDE4B | 0.125 |

| PDE4D | 0.43 |

Table 2: In Vitro Anti-inflammatory Activity of this compound [1][2]

| Cell Line | Stimulant | Measured Cytokine | Concentration of this compound (µM) | % Inhibition of TNF-α |

| Raw 264.7 | LPS | TNF-α | 0.3 | 42.3 |

| 1 | 49.6 | |||

| 3 | 57.2 | |||

| 10 | 68.7 |

Table 3: In Vivo Anti-arthritic Effects of this compound in Adjuvant-Induced Arthritis (AIA) Rat Model [1][2]

| Dosage (mg/kg, i.p.) | Outcome |

| 10 | Improvement in body weight and reduction in paw swelling. |

| 30 | Significant improvement in body weight, reduction in paw swelling, and amelioration of joint space narrowing, cartilage degeneration, and joint structural deformity. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a Fe(III)-catalyzed regioselective reaction. The general protocol involves the coupling of 2-alkynyl benzamides with alkyl vinyl ketones, which proceeds via a regioselective cyclization to form the isocoumarin core of the molecule. For the detailed synthetic scheme and characterization data, please refer to the primary publication by Thirupataiah B, et al. (2022).[1]

In Vitro PDE4B and PDE4D Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC50 values of this compound against PDE4B and PDE4D.

-

Materials:

-

Recombinant human PDE4B and PDE4D enzymes

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (serially diluted in DMSO)

-

384-well microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Add assay buffer to the wells of a 384-well microplate.

-

Add a solution of the respective PDE4 enzyme (PDE4B or PDE4D) to each well.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorescently labeled cAMP substrate to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vitro TNF-α Inhibition Assay in Raw 264.7 Macrophages

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophage cells.

-

Materials:

-

Raw 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Cell culture plates (96-well)

-

TNF-α ELISA kit

-

MTT assay kit for cell viability

-

-

Procedure:

-

Seed Raw 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound (0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

In a parallel plate, assess the cell viability after treatment with this compound and LPS using an MTT assay to rule out cytotoxic effects.

-

Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.

-

Measurement of Intracellular cAMP Levels

This protocol outlines a general method for measuring intracellular cAMP levels using a competitive enzyme immunoassay (EIA).

-

Materials:

-

Cell line of interest (e.g., Raw 264.7)

-

Cell lysis buffer

-

cAMP EIA kit

-

This compound

-

Stimulant (e.g., forskolin, as a positive control for adenylyl cyclase activation)

-

-

Procedure:

-

Culture cells in appropriate plates to the desired confluency.

-

Pre-treat the cells with this compound or vehicle for a specified time.

-

Stimulate the cells with a chosen agonist (if applicable) for a defined period.

-

Lyse the cells using the provided lysis buffer.

-

Perform the cAMP EIA on the cell lysates according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader.

-

Calculate the intracellular cAMP concentration based on a standard curve.

-

Visualizations

Signaling Pathway Diagram

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a promising PDE4 inhibitor with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to selectively inhibit PDE4B and PDE4D isoforms and consequently downregulate the production of pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel PDE4 inhibitors.

References

Pde4-IN-6: A Technical Analysis of Isoform Selectivity for PDE4B vs PDE4D

For Immediate Release

This technical guide provides an in-depth analysis of Pde4-IN-6, a phosphodiesterase 4 (PDE4) inhibitor, with a specific focus on its selectivity for the PDE4B versus the PDE4D isoforms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PDE4 inhibition for therapeutic applications, particularly in inflammatory diseases.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme family in intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). The four isoforms of PDE4 (A, B, C, and D) are expressed in various tissues and play distinct roles in cellular function. Notably, PDE4B is a key regulator of inflammatory responses, while PDE4D is linked to cognitive processes.[1][2][3] Consequently, the development of isoform-selective inhibitors is a primary goal in drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This compound has been identified as a potent and moderately selective PDE4 inhibitor with significant anti-inflammatory and anti-arthritic properties. This guide details the quantitative selectivity of this compound, the experimental methods for its determination, and the relevant signaling pathways.

Data Presentation: this compound Isoform Selectivity

The inhibitory activity of this compound against the PDE4B and PDE4D isoforms is quantified by its half-maximal inhibitory concentration (IC50). This compound demonstrates a preferential inhibition of PDE4B.

| Compound | Target Isoform | IC50 (µM) | Selectivity (PDE4D/PDE4B) |

| This compound | PDE4B | 0.125 | ~3.4-fold |

| This compound | PDE4D | 0.43 |

Data sourced from MedchemExpress.

Signaling Pathways Overview

PDE4 enzymes are central regulators of cAMP signaling. By hydrolyzing cAMP to AMP, they terminate the signals carried by this second messenger. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4]

General cAMP/PKA Signaling Pathway

The diagram below illustrates the fundamental role of PDE4 enzymes in modulating the cAMP/PKA signaling cascade. Activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase (AC) to produce cAMP. Elevated cAMP activates PKA, which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. PDE4B and PDE4D act as crucial "brakes" on this pathway by degrading cAMP.

Caption: General cAMP/PKA signaling pathway regulated by PDE4B/D.

Role of PDE4B in Inflammatory Signaling

PDE4B is highly expressed in immune cells and is a key player in regulating inflammation.[1][5] Inhibition of PDE4B leads to increased cAMP levels, which suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[4][6] This mechanism is central to the anti-inflammatory effects of this compound.

Caption: PDE4B's role in inflammatory cytokine production.

Experimental Protocols

The determination of IC50 values for PDE4 inhibitors is typically performed using a biochemical assay with purified recombinant enzymes. The following protocol describes a representative method based on fluorescence polarization (FP), a common technique for this purpose.[7][8][9]

Principle:

This assay measures the enzymatic activity of PDE4B or PDE4D, which hydrolyzes a fluorescein-labeled cAMP substrate (cAMP-FAM). When hydrolyzed, the resulting AMP-FAM is captured by a binding agent, forming a large complex. This change in molecular size is detected as an increase in fluorescence polarization. Inhibitors will prevent this hydrolysis, resulting in a low FP signal.

Materials:

-

Purified, recombinant human PDE4B and PDE4D enzymes

-

Fluorescein-labeled cAMP substrate (cAMP-FAM)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

This compound (and other test compounds) dissolved in DMSO

-

Multi-well plates (e.g., 384-well, black, low-volume)

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 20-50 nL) of the compound solutions into the wells of the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent, pan-PDE4 inhibitor like Rolipram at a high concentration).

-

Enzyme Addition: Dilute the PDE4B or PDE4D enzyme to the desired concentration in cold assay buffer. Add the enzyme solution (e.g., 2-5 µL) to each well.

-

Incubation: Gently mix the plate and incubate for a short period (e.g., 5-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition & Reaction: Initiate the enzymatic reaction by adding the cAMP-FAM substrate solution (e.g., 2-5 µL) to all wells. Incubate the plate at room temperature for the desired reaction time (e.g., 40-60 minutes).

-

Detection: Stop the reaction by adding the Binding Agent solution. Incubate for at least 1 hour to allow the complex to form and stabilize.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

-

Normalize the raw FP data against the 0% and 100% inhibition controls.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the enzyme's activity.

Experimental Workflow Diagram

The logical flow of the biochemical assay is depicted below.

Caption: Workflow for determining PDE4 inhibitor IC50 values.

Conclusion

This compound is a moderately selective inhibitor of phosphodiesterase 4, demonstrating a ~3.4-fold higher potency for the PDE4B isoform over the PDE4D isoform. This selectivity profile, determined through robust biochemical assays, underscores its potential as a targeted anti-inflammatory agent. The preferential inhibition of PDE4B, a key enzyme in immune cell regulation, provides a clear mechanism for its observed therapeutic effects in models of inflammatory disease. Further research into isoform-selective inhibitors like this compound is crucial for developing next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 4D: an enzyme to remember - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PDE4B modulators and how do they work? [synapse.patsnap.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Anti-inflammatory Properties of PDE4 Inhibitors

Disclaimer: Information regarding a specific compound designated "Pde4-IN-6" is not publicly available. This guide provides a comprehensive overview of the anti-inflammatory properties of phosphodiesterase 4 (PDE4) inhibitors as a class, using data from representative and well-characterized compounds. This information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells.[1][2][3] It specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, AMP.[4] The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1][2][4] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in inflammation.[1][2][5] PKA activation can suppress the activity of pro-inflammatory transcription factors like NF-κB and upregulate the expression of anti-inflammatory mediators.[1] The overall effect is a broad suppression of inflammatory responses.[1][3][6]

Caption: The PDE4 signaling pathway and the mechanism of PDE4 inhibitors.

Quantitative Data on Representative PDE4 Inhibitors

The potency of PDE4 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC₅₀) against different PDE4 subtypes and their ability to suppress the production of pro-inflammatory cytokines like TNF-α.

| Compound | Target | IC₅₀ (nM) | Assay Condition |

| Roflumilast | PDE4B | 0.84 | Enzyme activity assay |

| PDE4D | 0.68 | Enzyme activity assay | |

| Apremilast | PDE4 | 74 | Enzyme activity assay |

| Crisaborole | PDE4 | 490 | Enzyme activity assay[6] |

| Compound | Cellular Effect | IC₅₀ (nM) | Cell Type |

| Roflumilast | Inhibition of LPS-induced TNF-α release | 0.5 | Human neutrophils |

| Apremilast | Inhibition of LPS-induced TNF-α release | 110 | Human PBMCs |

Experimental Protocols

PDE4 Enzyme Inhibition Assay (In Vitro)

This protocol outlines a common method to determine the IC₅₀ of a compound against a purified PDE4 enzyme.

Caption: A generalized workflow for an in vitro PDE4 enzyme inhibition assay.

Methodology:

-

Reagent Preparation: A solution of purified recombinant human PDE4 enzyme is prepared in an appropriate assay buffer. The test compound (PDE4 inhibitor) is serially diluted to create a range of concentrations. A solution of cAMP substrate is also prepared.

-

Pre-incubation: The PDE4 enzyme is pre-incubated with the various concentrations of the test compound or a vehicle control for a short period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration to allow for the conversion of cAMP to AMP.

-

Reaction Termination: The reaction is stopped, often by the addition of a stop reagent.

-

Detection: The amount of AMP produced is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assays, or chromatographic techniques.

-

Data Analysis: The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular Anti-inflammatory Assay (Ex Vivo)

This protocol describes a common method to assess the anti-inflammatory activity of a PDE4 inhibitor in primary human immune cells.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Whole blood from healthy donors is collected in tubes containing an anticoagulant. PBMCs are then isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are washed and resuspended in a suitable cell culture medium and plated in a multi-well plate.

-

Treatment with PDE4 Inhibitor: The cells are pre-treated with various concentrations of the PDE4 inhibitor or a vehicle control for a defined period (e.g., 1 hour).

-

Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: The cell culture plate is centrifuged, and the supernatant is carefully collected.

-

Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine, such as TNF-α, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of the PDE4 inhibitor. The IC₅₀ value is then determined from the resulting dose-response curve.

Logical Relationship of Anti-inflammatory Effects

The inhibition of PDE4 initiates a cascade of events that collectively result in a broad anti-inflammatory effect.

Caption: The logical cascade of events following PDE4 inhibition.

By understanding these core principles, quantitative effects, and experimental methodologies, researchers and drug developers can better advance the exploration of PDE4 inhibitors for the treatment of a wide range of inflammatory diseases.

References

- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Pde4-IN-6 as a Chemical Probe for PDE4 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial for the regulation of intracellular signaling pathways by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 isoforms.[3][4] These enzymes are predominantly expressed in immune and nerve cells.[1][5] By degrading cAMP, PDE4 terminates its signaling, making PDE4 inhibitors valuable tools to study and potentially treat a variety of conditions, including inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma, as well as neurological disorders.[1][4]

This technical guide focuses on the utility of a representative PDE4 chemical probe, using the well-characterized inhibitor Rolipram as an exemplar, to investigate PDE4 function. While the specific entity "Pde4-IN-6" is not found in the public domain, the principles and methodologies described herein are applicable to the characterization of any novel PDE4 inhibitor. Rolipram is a selective PDE4 inhibitor that has been instrumental in elucidating the physiological and pathological roles of this enzyme family.[1][6]

Biochemical and Cellular Activity of Rolipram

The inhibitory activity of Rolipram has been quantified against various PDE4 subtypes, demonstrating a degree of selectivity within the PDE4 family. Its cellular effects, such as the suppression of tumor necrosis factor-alpha (TNF-α) production, are a direct consequence of its enzymatic inhibition and subsequent increase in intracellular cAMP.

Table 1: In Vitro Inhibitory Activity of Rolipram against PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) | Source |

| PDE4A | ~3 | [3][7] |

| PDE4B | ~130 | [3][7] |

| PDE4D | ~240 | [3][7] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Cellular Anti-inflammatory Activity of Rolipram

| Cell Type | Stimulus | Effect Measured | IC50 (nM) | Source |

| Human Monocytes | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | ~100 | [8] |

| J774 Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | ~25.9 | [9] |

| Human Mononuclear Cells | Lipopolysaccharide (LPS) | Inhibition of TNF-α synthesis | ~130 | [6] |

Signaling Pathway of PDE4 Inhibition

Inhibition of PDE4 by a chemical probe like Rolipram leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[10][11] Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to the downstream cellular effects, such as the suppression of pro-inflammatory cytokine production.[12]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a PDE4 chemical probe. Below are representative protocols for a biochemical enzyme inhibition assay and a cell-based functional assay.

Protocol 1: PDE4 Enzyme Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of a chemical probe against a purified PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5% Glycerol)[13]

-

cAMP substrate

-

Test compound (e.g., Rolipram) dissolved in DMSO[14]

-

DMSO (vehicle control)

-

Stop solution

-

AMP detection kit (e.g., fluorescence-based or luminescence-based)

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme Addition: Add the purified PDE4 enzyme to the wells of a microplate.

-

Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution as per the manufacturer's instructions.

-

Detection: Quantify the amount of 5'-AMP produced using a suitable detection kit and a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Inhibition of LPS-Induced TNF-α Production

This protocol measures the functional effect of a PDE4 chemical probe on the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., U937, J774)[3][9]

-

Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) from E. coli[8]

-

Test compound (e.g., Rolipram) dissolved in DMSO

-

DMSO (vehicle control)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specific duration (e.g., 30-60 minutes).

-

Stimulation: Stimulate the cells with LPS at a concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).[8][9]

-

Incubation: Incubate the cells for a period sufficient for TNF-α production and secretion (e.g., 4-18 hours).[8]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The characterization of a chemical probe for PDE4, exemplified here by Rolipram, requires a multi-faceted approach encompassing biochemical and cellular assays. By quantifying its inhibitory potency against specific PDE4 isoforms and evaluating its functional consequences in relevant cellular models, researchers can gain a comprehensive understanding of its mechanism of action and potential therapeutic applications. The detailed protocols and signaling pathway diagrams provided in this guide serve as a robust framework for the investigation of novel PDE4 inhibitors like the hypothetical "this compound."

References

- 1. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The specific type IV phosphodiesterase inhibitor rolipram suppresses tumor necrosis factor-alpha production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complex roles of cAMP-PKA-CREB signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CREB (cAMP-PKA) Pathway - Report Lentivirus [gentarget.com]

- 13. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rolipram | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Pde4-IN-6 in vitro Assay using Raw 264.7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3] This mechanism makes PDE4 a compelling target for the development of novel anti-inflammatory therapeutics. Pde4-IN-6 is a potent and moderately selective inhibitor of PDE4, with IC50 values of 0.125 µM for PDE4B and 0.43 µM for PDE4D.[1][3] It has demonstrated concentration-dependent inhibition of TNF-α in Raw 264.7 murine macrophage cells, highlighting its potential as an anti-inflammatory agent.[3]

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in Raw 264.7 cells, a widely used macrophage model for studying inflammation.

Signaling Pathway of PDE4 Inhibition in Macrophages

Caption: PDE4 signaling pathway in LPS-stimulated macrophages and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Maintenance of Raw 264.7 Cells

-

Cell Line: Raw 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a ratio of 1:3 to 1:6.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This compound Treatment and LPS Stimulation

-

Procedure:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a negative control group without LPS stimulation.

-

Incubate the plate for 24 hours at 37°C.

-

Measurement of Inflammatory Mediators

-

Procedure:

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Procedure:

-

Collect the cell culture supernatants after the 24-hour incubation.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.

Intracellular cAMP Measurement (ELISA)

-

Procedure:

-

Seed Raw 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

-

Pre-treat cells with this compound (e.g., 1, 3, 10 µM) or vehicle for 1 hour.

-

Stimulate with 1 µg/mL LPS for a shorter duration, typically 30-60 minutes, as cAMP changes are often rapid.

-

Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

-

Measure the intracellular cAMP levels according to the kit manufacturer's protocol.

-

-

Data Analysis: Calculate the cAMP concentration based on the standard curve provided in the kit.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in Raw 264.7 cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Raw 264.7 Cells

| This compound Conc. (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 0.1 | |

| 0.3 | |

| 1 | |

| 3 | |

| 10 | |

| 30 |

Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated Raw 264.7 Cells

| Treatment | NO Concentration (µM) |

| Control (No LPS) | |

| LPS (1 µg/mL) | |

| LPS + this compound (0.3 µM) | |

| LPS + this compound (1 µM) | |

| LPS + this compound (3 µM) | |

| LPS + this compound (10 µM) |

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated Raw 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (No LPS) | ||

| LPS (1 µg/mL) | ||

| LPS + this compound (0.3 µM) | ||

| LPS + this compound (1 µM) | ||

| LPS + this compound (3 µM) | ||

| LPS + this compound (10 µM) |

Table 4: Effect of this compound on Intracellular cAMP Levels in LPS-stimulated Raw 264.7 Cells

| Treatment | cAMP Concentration (pmol/mL) |

| Control (No LPS) | |

| LPS (1 µg/mL) | |

| LPS + this compound (1 µM) | |

| LPS + this compound (3 µM) | |

| LPS + this compound (10 µM) |

Conclusion

This document provides a comprehensive set of protocols and application notes for evaluating the in vitro anti-inflammatory effects of the PDE4 inhibitor, this compound, using the Raw 264.7 macrophage cell line. By following these detailed methodologies, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its ability to modulate key inflammatory mediators, and its impact on the intracellular cAMP signaling pathway. The provided templates for data presentation will aid in the clear and concise communication of findings.

References

Application Notes and Protocols for PDE4 Inhibitors in In Vivo Rheumatoid Arthritis Models

Disclaimer: Information regarding the specific compound "Pde4-IN-6" is not available in the public domain. The following application notes and protocols are based on the established use of other phosphodiesterase 4 (PDE4) inhibitors in preclinical models of rheumatoid arthritis (RA). Researchers should use this information as a guide and conduct dose-finding studies for any new compound, including "this compound".

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[1] Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory responses.[1][2] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12, and increases the production of anti-inflammatory cytokines like IL-10.[1][3][4] This mechanism makes PDE4 an attractive therapeutic target for the treatment of RA.[4][5] Several PDE4 inhibitors have shown efficacy in various experimental models of arthritis.[3][5]

These application notes provide a general framework for the in vivo evaluation of PDE4 inhibitors in a rheumatoid arthritis model, including a summary of dosages for previously studied compounds, a detailed experimental protocol, and diagrams of the relevant signaling pathway and experimental workflow.

Mechanism of Action of PDE4 Inhibitors in Rheumatoid Arthritis

PDE4 is the predominant PDE isotype expressed in inflammatory cells, including macrophages, T cells, and synovial fibroblasts.[5][6] In the context of RA, the inflammatory environment is driven by a complex interplay of these cells and the cytokines they produce.[3]

The inhibition of PDE4 elevates intracellular cAMP levels, which activates Protein Kinase A (PKA).[1][2] PKA activation leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[1][2] Activated CREB promotes the transcription of anti-inflammatory genes, such as IL-10.[4] Furthermore, elevated cAMP levels can inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6] By suppressing the production of these key inflammatory mediators and inhibiting the proliferation of synovial fibroblasts, PDE4 inhibitors can ameliorate the signs and symptoms of arthritis in preclinical models.[3]

Caption: PDE4 signaling pathway in an inflammatory cell.

Data Presentation: Dosages of PDE4 Inhibitors in In Vivo RA Models

The following table summarizes the dosages of various PDE4 inhibitors used in preclinical models of rheumatoid arthritis. This information can serve as a starting point for dose-range finding studies for novel PDE4 inhibitors.

| Compound Name | Animal Model | Administration Route | Dose Range | Reference |

| KF66490 | Mouse Pannus Model | Oral | 3, 10, 30 mg/kg | [3] |

| SB207499 | Mouse Pannus Model | Oral | 3, 10, 30 mg/kg | [3] |

| Apremilast | Murine Collagen-Induced Arthritis | Oral | 5, 25 mg/kg | [5] |

| 1l (Isoquinolone derivative) | Rat Adjuvant-Induced Arthritis | Oral | 30 mg/kg | [7] |

Experimental Protocols

This section outlines a generalized protocol for evaluating a novel PDE4 inhibitor in a collagen-induced arthritis (CIA) mouse model.

Objective:

To assess the in vivo efficacy of a test PDE4 inhibitor (e.g., this compound) in a mouse model of rheumatoid arthritis.

Materials:

-

Animals: DBA/1 mice (male, 8-10 weeks old)

-

Reagents:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Test PDE4 inhibitor (e.g., this compound)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Methotrexate)

-

-

Equipment:

-

Syringes and needles (26-gauge)

-

Calipers for paw thickness measurement

-

Animal balance

-

Microplate reader for ELISA

-

Histology processing equipment

-

Experimental Workflow

Caption: General experimental workflow for an in vivo RA study.

Methodology:

1. Induction of Collagen-Induced Arthritis (CIA)

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).

-

On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µL of the emulsion.

-

On day 21, administer a booster immunization with 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

2. Animal Grouping and Treatment

-

Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.

-

Once clinical signs of arthritis are evident (paw swelling and redness), randomize the animals into the following groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Test PDE4 inhibitor (low dose)

-

Group 3: Test PDE4 inhibitor (high dose)

-

Group 4: Positive control (e.g., Methotrexate, 1 mg/kg)

-

-

Administer the test compound or vehicle daily by oral gavage from the day of arthritis onset until the end of the study (e.g., day 42).

3. Assessment of Arthritis Severity

-

Clinical Scoring: Score the severity of arthritis in each paw three times a week on a scale of 0-4:

-

0 = No evidence of erythema or swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16.

-

-

Paw Thickness: Measure the thickness of the hind paws three times a week using a digital caliper.

4. Study Termination and Sample Collection

-

On day 42, euthanize the mice and collect blood samples via cardiac puncture for serum cytokine analysis.

-

Dissect the hind paws and fix them in 10% neutral buffered formalin for histological analysis.

5. Outcome Measures

-

Primary Endpoints:

-

Mean arthritis score

-

Paw thickness

-

-

Secondary Endpoints:

-

Histopathology: Evaluate joint inflammation, pannus formation, cartilage destruction, and bone erosion in H&E and Safranin O-stained sections.

-

Serum Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum using ELISA or multiplex assays.

-

Body Weight: Monitor body weight throughout the study as an indicator of overall health.

-

6. Statistical Analysis Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) for clinical scores and paw thickness, followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

Conclusion

PDE4 inhibitors represent a promising therapeutic strategy for rheumatoid arthritis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to evaluate the in vivo efficacy of novel PDE4 inhibitors. It is crucial to perform dose-response studies and thorough pharmacokinetic/pharmacodynamic analyses to determine the optimal dosing regimen for any new chemical entity.

References

- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Administration of PDE4 Inhibitors Suppressed the Pannus-Like Inflammation by Inhibition of Cytokine Production by Macrophages and Synovial Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchtrends.net [researchtrends.net]

- 7. Targeting next-generation PDE4 inhibitors in search of potential management of rheumatoid arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Measuring Phosphodiesterase 4 (PDE4) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2][3][4][5][6][7][8] This pathway is integral to a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. Consequently, PDE4 has emerged as a significant therapeutic target for a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological disorders.[8][9][10] The development of potent and selective PDE4 inhibitors is a key focus in drug discovery.

This document provides detailed application notes and protocols for various cell-based assays designed to measure the activity of PDE4 inhibitors. While the specific inhibitor PDE4-IN-6 was the focus of this topic, a comprehensive search of the available scientific literature did not yield specific quantitative data for this compound. Therefore, this guide will utilize data from well-characterized and commonly studied PDE4 inhibitors, such as Rolipram and Roflumilast, to illustrate the application of these assays.

PDE4 Signaling Pathway

The canonical PDE4 signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[1] Elevated intracellular cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1][3] PKA phosphorylates a variety of substrates, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[1][2] PDE4 acts as a crucial negative regulator in this cascade by degrading cAMP to AMP, thus terminating the signaling event.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, thereby amplifying the downstream signaling effects.[1][2][9]

Data Presentation: Activity of Common PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized PDE4 inhibitors obtained from various cell-based assays. This data is provided as a reference for expected potencies when validating these assays.

| PDE4 Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference(s) |

| Rolipram | CRE-Luciferase Reporter Assay | HEK293 | ~0.1 - 1.0 | [6] |

| Rolipram | CNG Channel Membrane Potential | HEK293 | 1.0 | [6] |

| Roflumilast | CRE-Luciferase Reporter Assay | HEK293 | ~0.00084 (PDE4B) | [11] |

| Roflumilast | cAMP Accumulation (BRET) | HEK293 | ~0.01 | [12] |

| RO 20-1724 | CNG Channel Membrane Potential | HEK293 | 1.72 - 2.39 | [6][13] |

Experimental Protocols

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a luciferase reporter gene driven by a cAMP response element (CRE). Inhibition of PDE4 leads to increased cAMP, activation of PKA and phosphorylation of CREB, which binds to CRE and drives luciferase expression.

Materials:

-

HEK293 cell line stably expressing a CRE-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

PDE4 inhibitor (e.g., Rolipram as a positive control)

-

Forskolin (or other adenylyl cyclase activator)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture HEK293-CRE-luciferase cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 30,000-50,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PDE4 inhibitor in assay medium (e.g., DMEM with 1% FBS).

-

Prepare a solution of forskolin in assay medium at a concentration that yields a submaximal stimulation of cAMP (e.g., 1-5 µM, to be optimized for the specific cell line).

-

Remove the culture medium from the cells and add 50 µL of the PDE4 inhibitor dilution to the appropriate wells.

-

Immediately add 50 µL of the forskolin solution to all wells except for the negative control wells (which receive 50 µL of assay medium).

-

-

Incubation:

-

Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the positive control (forskolin alone) and the negative control (no forskolin).

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

This competitive immunoassay measures intracellular cAMP levels. Cellular cAMP produced upon stimulation competes with a labeled cAMP analog for binding to a specific antibody, leading to a change in the FRET signal.

Materials:

-

HEK293 or other suitable cell line

-

Cell culture medium and supplements

-

384-well low-volume, white plates

-

PDE4 inhibitor

-

Forskolin

-

TR-FRET cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)

-

TR-FRET-compatible plate reader

Protocol:

-

Cell Seeding:

-

Seed 5,000-10,000 cells per well in 10 µL of culture medium into a 384-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound and Stimulant Addition:

-

Prepare serial dilutions of the PDE4 inhibitor.

-

Prepare a working solution of forskolin.

-

Add 5 µL of the PDE4 inhibitor dilution to the wells.

-

Add 5 µL of the forskolin solution to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Prepare the detection reagents according to the manufacturer's protocol (cAMP-d2 and anti-cAMP cryptate).

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP cryptate solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the 665/620 nm emission ratio.

-

The signal is inversely proportional to the intracellular cAMP concentration.

-

Plot the ratio against the inhibitor concentration to determine the IC50 value.

-

Bioluminescent cAMP Assay (e.g., GloSensor™)

This assay utilizes a genetically encoded biosensor that emits light in the presence of cAMP. It allows for real-time measurement of cAMP dynamics in living cells.[14][15][16][17][18]

Materials:

-

HEK293 or other cells transiently or stably expressing the GloSensor™ cAMP plasmid

-

CO2-independent cell culture medium

-

GloSensor™ cAMP Reagent (substrate)

-

96- or 384-well white, clear-bottom plates

-

PDE4 inhibitor

-

Agonist for a Gs-coupled GPCR or forskolin

-

Luminometer

Protocol:

-

Cell Preparation:

-

Transfect cells with the GloSensor™ cAMP plasmid 24-48 hours before the assay.

-

On the day of the assay, harvest and resuspend the cells in CO2-independent medium.

-

-

Assay Plate Preparation:

-

Prepare the GloSensor™ cAMP Reagent in the assay medium.

-

Add 80 µL of the cell suspension to each well of the plate.

-

Add 20 µL of the GloSensor™ cAMP Reagent-containing medium.

-

Incubate at room temperature for 2 hours to allow for substrate equilibration.

-

-

Measurement:

-

Measure the baseline luminescence.

-

Add 20 µL of the PDE4 inhibitor at various concentrations.

-

Incubate for 15-30 minutes.

-

Add 20 µL of the stimulating agent (e.g., isoproterenol or forskolin).

-

Measure the luminescence kinetically for 30-60 minutes or at a single endpoint.

-

-

Data Analysis:

-

Calculate the fold change in luminescence over the baseline.

-

Plot the fold change against the inhibitor concentration to determine the IC50 value.

-

Conclusion

The cell-based assays described provide robust and reliable methods for quantifying the activity of PDE4 inhibitors in a physiologically relevant context. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. While direct data for this compound is not currently available, the provided protocols and example data for established inhibitors offer a strong framework for characterizing novel PDE4-targeted compounds. It is always recommended to optimize assay conditions, such as cell number and stimulant concentration, for each specific cell line and experimental setup.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. agilent.com [agilent.com]

- 16. GloSensor™ Technology [promega.jp]

- 17. GloSensor™ cAMP Assay Protocol [promega.jp]

- 18. promega.com [promega.com]

Application Notes and Protocols for the Administration of a Novel PDE4 Inhibitor (Pde4-IN-6) in Rodent Studies

Disclaimer: No specific studies detailing the administration of a compound designated "Pde4-IN-6" in rodents were identified in the public domain. The following application notes and protocols are synthesized from published research on other well-characterized phosphodiesterase 4 (PDE4) inhibitors, such as Rolipram, Roflumilast, and Piclamilast. These guidelines are intended to serve as a starting point for researchers and drug development professionals working with novel PDE4 inhibitors. It is imperative to conduct compound-specific dose-range finding and tolerability studies.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune, inflammatory, and brain cells.[1][2][3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular responses, including the reduction of pro-inflammatory cytokines and the increase of anti-inflammatory mediators.[3][5] Consequently, PDE4 inhibitors are investigated for a wide range of therapeutic applications, including inflammatory diseases like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis, as well as neurological disorders.[1][4][5][6] This document provides detailed protocols for the administration of a novel PDE4 inhibitor, hypothetically named this compound, in rodent models based on established methodologies for similar compounds.

Signaling Pathway of PDE4 Inhibition

PDE4 enzymes hydrolyze cAMP, converting it to the inactive AMP. By inhibiting PDE4, compounds like this compound prevent this degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB moves into the nucleus and modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10).[3][5]

Administration Routes and Protocols

The most common administration routes for PDE4 inhibitors in rodent studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of route depends on the experimental design, the required pharmacokinetic profile, and the physicochemical properties of the compound.

General Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for a rodent study involving the administration of a PDE4 inhibitor.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for administering PDE4 inhibitors in mice and rats, offering rapid absorption.[7][8][9][10]

Protocol:

-

Preparation of Dosing Solution:

-

PDE4 inhibitors are often dissolved in a vehicle such as a mixture of DMSO and saline, or a suspension in methylcellulose.[7]

-

A common vehicle composition is 5% DMSO and 5% Cremophor EL in phosphate-buffered saline (PBS), pH 7.4.[7]

-

Ensure the final concentration of the vehicle components is well-tolerated by the animals.

-

Warm the solution to room temperature before injection to minimize discomfort.[11]

-

-

Animal Restraint and Injection:

-

Properly restrain the mouse or rat to expose the abdomen. For rats, a two-person technique may be safer, with one person restraining the animal and the other performing the injection.[11]

-

The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

-

Use an appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[11]

-

Insert the needle at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.

-

Aspirate slightly to ensure no blood or urine is drawn, then inject the solution smoothly.

-

-

Post-Injection Monitoring:

-

Observe the animal for any immediate adverse reactions, such as distress or bleeding at the injection site.[11]

-

Return the animal to its cage and monitor for any signs of toxicity or discomfort.

-

Oral Gavage (p.o.)

Oral gavage is used to ensure accurate oral dosing and is relevant for compounds intended for oral administration in humans.

Protocol:

-

Preparation of Dosing Solution:

-

For oral administration, PDE4 inhibitors can be dissolved or suspended in vehicles like 1% methylcellulose in water.[7]

-

Ensure the solution is homogenous before each administration.

-

-

Animal Restraint and Administration:

-

Use a proper restraint technique that allows for safe and stress-free administration.

-

Use a flexible or rigid gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and down to the stomach. Do not force the needle if resistance is met.

-

Administer the solution slowly to prevent regurgitation and aspiration.

-

-

Post-Administration Monitoring:

Quantitative Data and Dosing Considerations

The following tables summarize typical dosages and vehicles used for various PDE4 inhibitors in rodent studies. These values should be used as a reference for designing initial dose-finding studies for this compound.

Table 1: Summary of Intraperitoneal (i.p.) Administration of PDE4 Inhibitors in Mice

| PDE4 Inhibitor | Dose Range (mg/kg) | Vehicle | Species | Study Focus | Reference |

| Piclamilast | 0.2 - 5 | 5% DMSO, 5% Cremophor EL in PBS | Mouse | Gastric Emptying | [7] |

| Rolipram | 0.04 - 5 | 5% DMSO, 5% Cremophor EL in PBS | Mouse | Gastric Emptying, Hypothermia | [7][14] |

| Roflumilast | 1 - 5 | 5% DMSO, 5% Cremophor EL in PBS | Mouse | Blood Glucose | [9][10] |

| RS25344 | 1 | 5% DMSO, 5% Cremophor EL in PBS | Mouse | Blood Glucose | [9] |

Table 2: Summary of Oral (p.o.) Administration of PDE4 Inhibitors in Rats

| PDE4 Inhibitor | Dose (mg/kg/day) | Vehicle | Species | Study Focus | Reference |

| Roflumilast | 2.5 - 10 | Not specified | Rat | Tolerability | [13] |

| CI-1018 | 750 | Not specified | Rat | Vascular Lesions | [13] |

| CI-1044 | 80 | Not specified | Rat | Vascular Injury | [13] |

| Rolipram | up to 100 | Not specified | Rat | Histopathology | [13] |

Important Considerations:

-

Dose-Response: It is crucial to establish a dose-response curve for this compound to identify the optimal therapeutic dose with minimal side effects. Studies have shown that doses as low as 0.04 mg/kg of Rolipram can induce physiological effects in mice.[7][14]

-

Therapeutic Window: PDE4 inhibitors are known for a narrow therapeutic window, with side effects such as emesis and nausea occurring at doses close to the therapeutic ones.[7] In rodents, which cannot vomit, gastric retention can be a surrogate measure for emetic potential.[7]

-

Species Differences: The response to PDE4 inhibitors can vary between species. For example, some inflammatory responses to PDE4 inhibitors observed in rats are not seen in monkeys or humans.[12]

-

Pharmacokinetics: The pharmacokinetic profile of this compound will significantly influence the dosing regimen. Factors such as absorption, distribution, metabolism, and excretion should be determined. For instance, the absorption half-life of TAK-648 in mice varied with the dose.[15]

Potential Side Effects and Monitoring

Common side effects associated with systemic administration of PDE4 inhibitors in preclinical studies include:

-

Gastrointestinal issues: Gastric retention, inflammation of the gastrointestinal tract.[7][12]

-

Cardiovascular effects: Vasculitis, although this can be compound-specific.[12][13]

-

Metabolic changes: Acute, transient increases in blood glucose have been observed with some PDE4 inhibitors.[9][10]

-

Thermoregulation: Hypothermia has been reported as a class effect of brain-penetrant PDE4 inhibitors in mice.[14]

Researchers should monitor animals for changes in body weight, food and water intake, body temperature, and general clinical signs. Depending on the study's focus, specific biomarkers such as plasma levels of inflammatory cytokines or cAMP can be measured.[12][16]

By carefully considering the information presented in these application notes and protocols, researchers can design and execute robust in vivo studies to evaluate the therapeutic potential of novel PDE4 inhibitors like this compound.

References

- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]